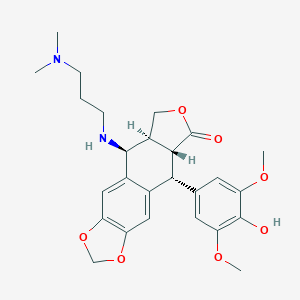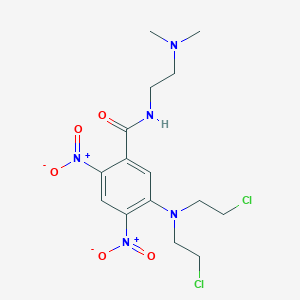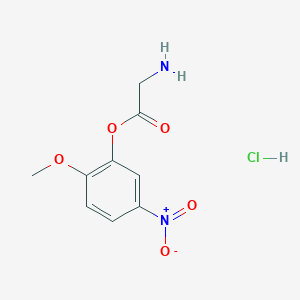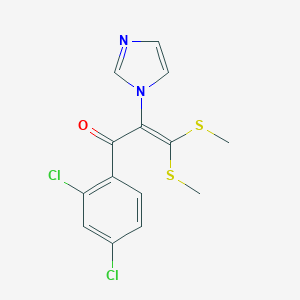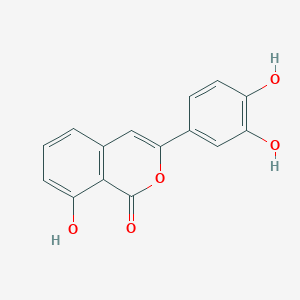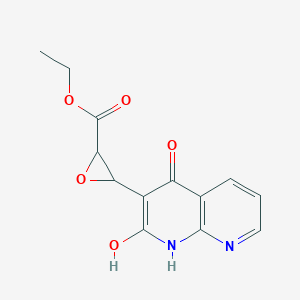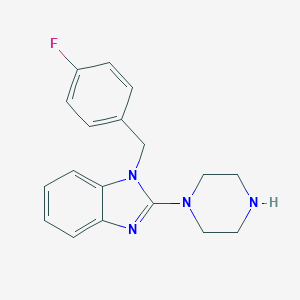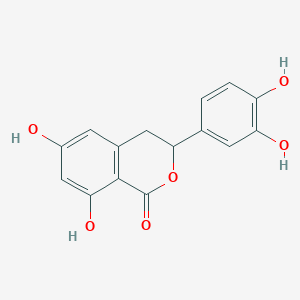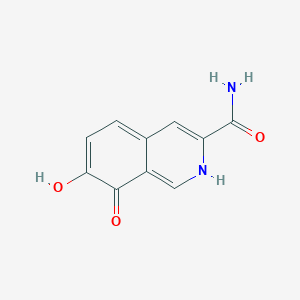
7,8-Dihydroxyisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied in recent years for its potential therapeutic applications. It belongs to the class of NMDA receptor positive allosteric modulators and has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Wirkmechanismus
7,8-Dihydroxyisoquinoline-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. 7,8-Dihydroxyisoquinoline-3-carboxamide enhances the activity of the NMDA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for glutamate and prolongs the duration of the receptor activation.
Biochemische Und Physiologische Effekte
7,8-Dihydroxyisoquinoline-3-carboxamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 7,8-Dihydroxyisoquinoline-3-carboxamide has neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Dihydroxyisoquinoline-3-carboxamide has several advantages as a research tool, including its ability to enhance synaptic plasticity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress. However, there are some limitations to using 7,8-Dihydroxyisoquinoline-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 7,8-Dihydroxyisoquinoline-3-carboxamide, including its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more potent and selective NMDA receptor positive allosteric modulators may lead to the discovery of new treatments for neurological disorders.
Synthesemethoden
7,8-Dihydroxyisoquinoline-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-aminophthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to produce 7,8-Dihydroxyisoquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxyisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 7,8-Dihydroxyisoquinoline-3-carboxamide has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
Eigenschaften
CAS-Nummer |
146515-43-7 |
|---|---|
Produktname |
7,8-Dihydroxyisoquinoline-3-carboxamide |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChI-Schlüssel |
LNFUYCYNJSQSHC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
Kanonische SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
Synonyme |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



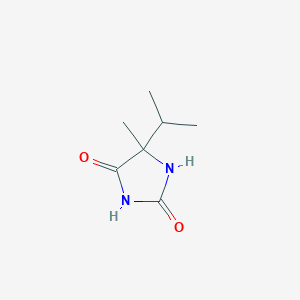
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
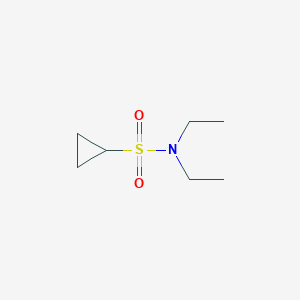
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
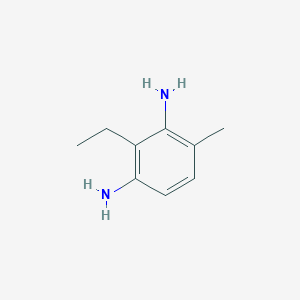
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
